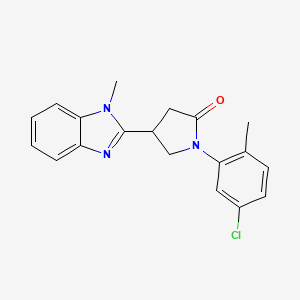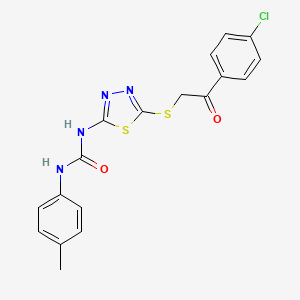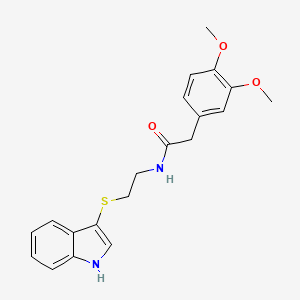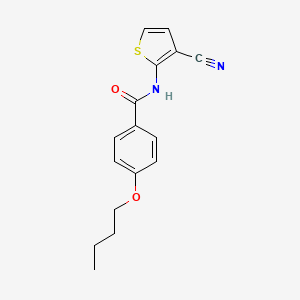
4-butoxy-N-(3-cyanothiophen-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-butoxy-N-(3-cyanothiophen-2-yl)benzamide” is a chemical compound with the molecular formula C16H16N2O2S . It is a heterocyclic amide derivative .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been investigated. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .科学的研究の応用
Synthesis and Chemical Properties
NOSH-Aspirin Compounds : A study introduced a series of hybrids known as NOSH compounds, incorporating nitric oxide and hydrogen sulfide-releasing moieties. Among these, specific compounds demonstrated significant cell growth inhibitory properties across various human cancer cell lines, highlighting the therapeutic potential of such chemical structures (Kodela, Chattopadhyay, & Kashfi, 2012).
Polyamides Synthesis : Research on the synthesis of polyamides using aromatic nucleophilic substitution reactions has shown the creation of noncrystalline materials with high thermal stability and solubility in polar solvents, which could have implications in materials science and engineering (Hsiao, Yang, & Chen, 2000).
Molecular Electronic Devices : The use of specific molecular structures in electronic devices has been demonstrated, with compounds exhibiting negative differential resistance and high on-off peak-to-valley ratios, which could be leveraged in the development of molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).
Biochemical and Pharmaceutical Applications
Hydroxamic Acids in Plant Defense : Hydroxamic acids, similar in structure to the subject compound, have been extensively studied for their role in plant defense against pests and diseases, suggesting a potential avenue for agricultural applications (Niemeyer, 1988).
Benzimidazole Derivatives in Polymers : The synthesis of new benzimidazole units and their incorporation into donor-acceptor-donor type polymers has been explored, revealing insights into the effects of donor groups on optical and electronic properties of polymers (Ozelcaglayan et al., 2012).
Anti-Tubercular Compounds : A study on the synthesis of novel derivatives with potential anti-tubercular activity highlighted the efficacy of certain compounds against Mycobacterium tuberculosis, indicating their potential as therapeutic agents (Nimbalkar et al., 2018).
Antitumor Effects : The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide has shown potential antitumor effects, suggesting its application in cancer research and therapy (Bin, 2015).
特性
IUPAC Name |
4-butoxy-N-(3-cyanothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-3-9-20-14-6-4-12(5-7-14)15(19)18-16-13(11-17)8-10-21-16/h4-8,10H,2-3,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVRAXOJSMTOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3-cyanothiophen-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2844663.png)
![1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2844665.png)
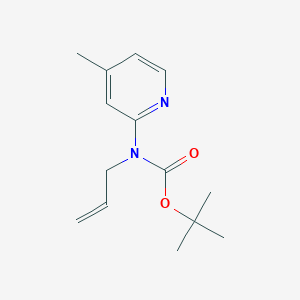
![2-[4-(5-bromo-2-thienyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2844668.png)
![4-{[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2844670.png)
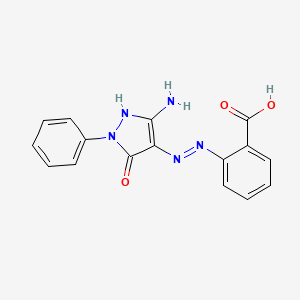
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2844673.png)
![(E)-methyl 2-(5,6-dimethoxy-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2844674.png)
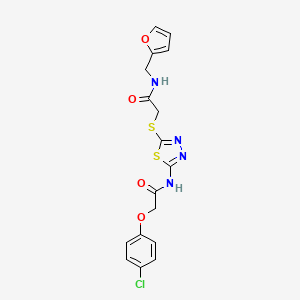
![N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide](/img/structure/B2844678.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844679.png)
